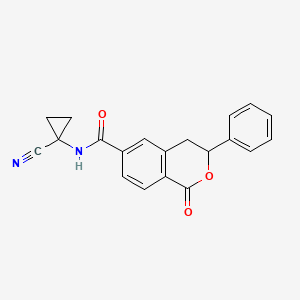

N-(1-氰基环丙基)-1-氧代-3-苯基-3,4-二氢异色满-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

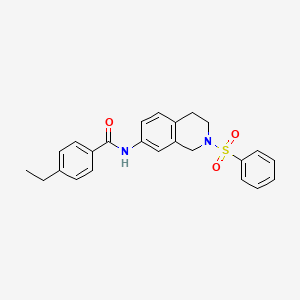

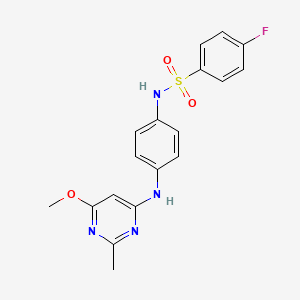

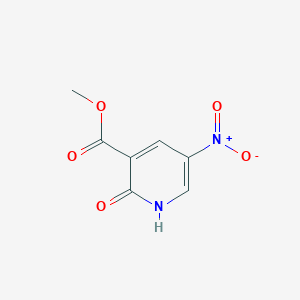

N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. This compound belongs to a class of drugs called lipoate analogs, which target the altered energy metabolism of cancer cells.

科学研究应用

合成路线和化学转化

对异氰酸酯和相关化合物的研究:开发了一种利用帕氏尼尼反应合成呋喃衍生物的新合成路线。该方法提供 N-取代的 3-芳基-2-氰基乙酰氧基-3-氧代丙酰胺,它们环化得到 N-取代的 3-芳基-4-氰基-2,5-二氢-5-氧代呋喃-2-甲酰胺,展示了氰基和甲酰胺基团在杂环合成中的多功能性 (Bossio 等人,1993 年)。

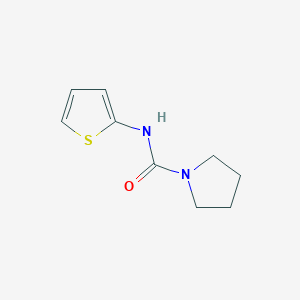

噻吩-2-甲酰胺的杂环合成:该研究说明了从噻吩-2-甲酰胺衍生物合成新的抗生素和抗菌药,表明了类似甲酰胺结构的潜在生物医学应用 (Ahmed,2007 年)。

杂环化合物的环加成反应:证明了环加成反应在创建复杂杂环结构中的应用,这可能与构建查询化合物中存在的环丙基和异色满结构的合成策略有关 (Christl 等人,1990 年)。

化学性质和机理见解

卤素引发的 C-O 键形成:描述了卤素阳离子引发的环丙烷串联氧环化和开环,这可以为涉及氰基环丙基基团的反应提供基础 (Wei 等人,2012 年)。

从甲酰胺前体制备聚异酰亚胺:探索了导致聚异酰亚胺的反应,重点介绍了甲酰胺基团在特定条件下的反应性,这可能与涉及类似化合物的聚合物研究相关 (Mochizuki 等人,1994 年)。

作用机制

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is Cathepsin K . Cathepsin K is a cysteine protease enzyme predominantly expressed in osteoclasts . This enzyme plays a crucial role in the breakdown of collagen in the bone matrix as part of bone resorption .

Mode of Action

N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as Odanacatib, inhibits Cathepsin K, likely by binding to its active site . The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition .

Biochemical Pathways

The inhibition of Cathepsin K disrupts the normal process of bone resorption, which is a part of the bone remodeling cycle. This cycle involves the breakdown of old bone tissue by osteoclasts (bone resorption) and the formation of new bone tissue by osteoblasts (bone deposition). By inhibiting Cathepsin K, Odanacatib reduces bone resorption, leading to an overall increase in bone mineral density .

Pharmacokinetics

Odanacatib exhibits a Tmax of 2-6 hours . The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively . When taken with high-fat meals, the 50mg dose’s bioavailability increases to 49% and Tmax increases to 10.5 hours . It has a volume of distribution of 100L and is 97.5% bound to plasma proteins . The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting Cathepsin K than Odanacatib .

Result of Action

The inhibition of Cathepsin K by Odanacatib leads to decreased bone resorption without affecting bone deposition . This results in an increased bone mineral density, which strengthens the bone and leads to fewer fractures in conditions like osteoporosis .

Action Environment

The action, efficacy, and stability of Odanacatib can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the presence of food, particularly high-fat meals . Additionally, the metabolic activity of enzymes such as CYP3A4 and CYP2C8, which can vary based on genetic factors and the presence of other drugs, can impact the metabolism and effectiveness of Odanacatib .

属性

IUPAC Name |

N-(1-cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c21-12-20(8-9-20)22-18(23)14-6-7-16-15(10-14)11-17(25-19(16)24)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLYDJHKIWYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)